ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate
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Overview
Description
3-(2-fluorophenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a thieno[3,2-d]pyrimidine core
Preparation Methods
The synthesis of 3-(2-fluorophenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its properties. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-fluorophenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups may enhance its binding affinity and specificity towards these targets. The thieno[3,2-d]pyrimidine core can participate in various biochemical pathways, leading to the desired therapeutic or biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar compounds to 3-(2-fluorophenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione include:
- 3-(2-chlorophenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- 3-(2-bromophenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione These compounds share a similar core structure but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence their chemical reactivity, biological activity, and physical properties, highlighting the uniqueness of the fluorinated derivative.
Properties
Molecular Formula |
C22H15FN4O4S |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15FN4O4S/c1-30-14-6-4-5-13(11-14)20-24-18(31-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)16-8-3-2-7-15(16)23/h2-11H,12H2,1H3 |
InChI Key |
FMAUQNVLSVOCGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4 |
Origin of Product |
United States |
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